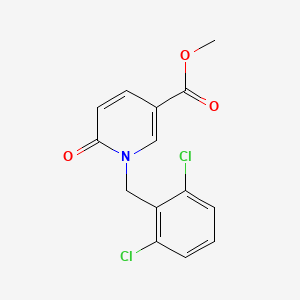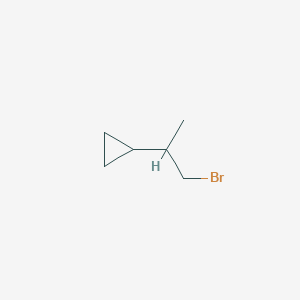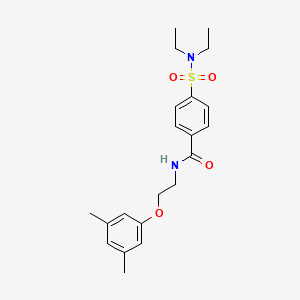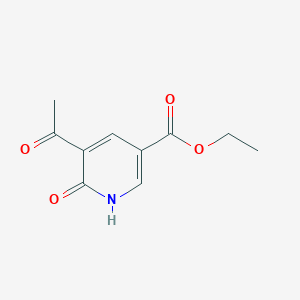
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . They have been used as solvent additives to boost the photovoltaic performance of polymer solar cells .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be modulated to achieve desired properties . For instance, the backbone conformation of a thiophene derivative was modulated by a TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, α,ω-di(thiophen-2-yl)alkanes were applied as processing solvent additives to fabricate polymer solar cells . The alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes played an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the blend .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit unique physical and chemical properties. For instance, they have a higher boiling point and improved solubility for PC71BM . These properties make them suitable as solvent additives in the fabrication of polymer solar cells .Aplicaciones Científicas De Investigación
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with structures comprising thiophene units have shown promising applications in solar cells. A study detailed the synthesis of novel organic sensitizers featuring thiophene units, which, upon anchoring onto TiO2 film, demonstrated high incident photon-to-current conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).
Synthesis and Structural Analysis
Research has been conducted on synthesizing and structuring determination of compounds involving thiophene and acrylamide units. For instance, a study reported the synthesis of a compound in high yield through the condensation process, providing insights into its molecular structure using NMR and X-ray diffraction (Kariuki et al., 2022).
Theoretical Studies on Electronic Properties
Theoretical studies have explored the conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid and its analogues, which are used as sensitizers in dye-sensitized solar cells. These studies provide a deep understanding of the molecular structure and its influence on photovoltaic performance (Balanay et al., 2009).
Nonlinear Optical Limiting
Designed thiophene dyes, including those with acrylonitrile groups, have shown enhanced nonlinear optical limiting suitable for optoelectronic devices. Such materials offer potential in developing protective solutions for human eyes and optical sensors against intense light sources (Anandan et al., 2018).
Corrosion Inhibition
Acrylamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic solutions, showcasing their potential in material science and engineering to protect metals from corrosive environments (Abu-Rayyan et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBEUQVNCMPCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)


![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)


![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2645255.png)
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645256.png)


![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)